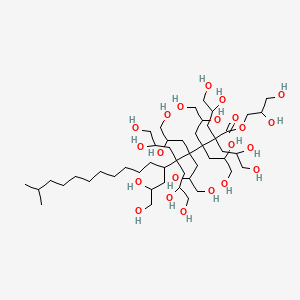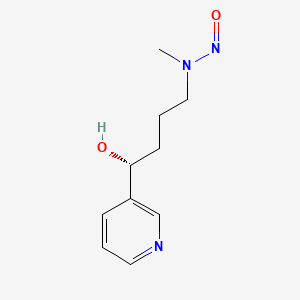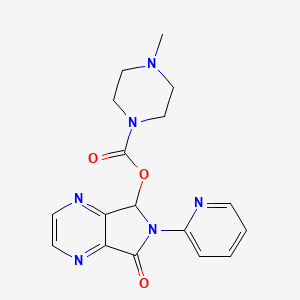
5-Fluor-NPB-22
Übersicht
Beschreibung
5-fluoro NPB-22: is a synthetic cannabinoid and an analog of NPB-22. It is structurally characterized by the addition of a fluorine atom to the terminal carbon of the alkyl chain. . It is primarily used in forensic and research applications, and its physiological and toxicological properties have not been extensively evaluated .
Wissenschaftliche Forschungsanwendungen
5-Fluor-NPB-22 wird hauptsächlich in der forensischen und toxikologischen Forschung verwendet, um die Auswirkungen und den Metabolismus synthetischer Cannabinoide zu untersuchen. Es wird auch in der analytischen Chemie zur Entwicklung von Nachweismethoden mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Kernresonanzspektroskopie (NMR) eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Cannabinoidrezeptoren, insbesondere CB1- und CB2-Rezeptoren. Als synthetisches Cannabinoid ahmt es die Wirkungen natürlicher Cannabinoide nach, indem es an diese Rezeptoren bindet und ihre Aktivität moduliert. Diese Wechselwirkung führt zu verschiedenen physiologischen und psychoaktiven Wirkungen, obwohl die genauen Pfade und molekularen Ziele noch untersucht werden .
Wirkmechanismus
Target of Action
5-Fluoro NPB-22 is a synthetic cannabinoid . It is an analog of NPB-22, differing by having a fluorine atom added to the terminal carbon of the alkyl chain . Synthetic cannabinoids like 5-Fluoro NPB-22 are known to act on the cannabinoid receptors, CB1 and CB2 .
Mode of Action
Like other synthetic cannabinoids, it is believed to bind to the cb1 and cb2 receptors, exerting its effects by mimicking the natural cannabinoids in the body .
Biochemical Pathways
The predominant metabolic pathway for 5-Fluoro NPB-22 is ester hydrolysis, yielding a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation .
Pharmacokinetics
Based on its structural similarity to other synthetic cannabinoids, it is likely that it shares similar adme properties .
Result of Action
As a synthetic cannabinoid, it is expected to produce effects similar to those of δ9-tetrahydrocannabinol (thc), the active ingredient in cannabis .
Biochemische Analyse
Biochemical Properties
The predominant metabolic pathway for 5-Fluoro NPB-22 is ester hydrolysis, yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation . For 5-Fluoro NPB-22, oxidative defluorination occurs, forming NPB-22 metabolites .
Cellular Effects
Like other synthetic cannabinoids, it is expected to interact with the CB1 and CB2 cannabinoid receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
5-Fluoro NPB-22 acts as a full agonist at the CB1 and CB2 cannabinoid receptors . Its binding affinity at these receptors influences its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Like other synthetic cannabinoids, it’s likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .
Metabolic Pathways
5-Fluoro NPB-22 undergoes several metabolic transformations, including dihydroxylation, dihydrodiol formation, oxidative defluorination, oxidative defluorination to carboxylic acid, ester hydrolysis, and glucosidation . These metabolic pathways involve various enzymes and cofactors .
Transport and Distribution
Like other synthetic cannabinoids, it’s likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Like other synthetic cannabinoids, it’s likely that it’s directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Fluor-NPB-22 beinhaltet die Veresterung von 1-(5-Fluorpentyl)-1H-indazol-3-carbonsäure mit Chinolin-8-ol. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan .
Industrielle Produktionsmethoden: Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung der fluorierten Zwischenprodukte und des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Fluor-NPB-22 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die fluorierte Alkylkette kann unter starken oxidativen Bedingungen oxidiert werden.
Reduktion: Der Indazolring kann mit geeigneten Reduktionsmitteln reduziert werden.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung reduzierter Indazolderivate.
Substitution: Bildung substituierter Indazolderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
NPB-22: Die Stammverbindung ohne das Fluoratom.
5-Fluor-PB-22: Ein weiteres synthetisches Cannabinoid mit ähnlicher Struktur, aber unterschiedlicher Estergruppe.
JWH 018: Ein bekanntes synthetisches Cannabinoid mit einer anderen Kernstruktur
Einzigartigkeit: 5-Fluor-NPB-22 ist einzigartig aufgrund des Vorhandenseins des Fluoratoms, das seine Bindungsaffinität und metabolische Stabilität beeinflussen kann. Diese strukturelle Modifikation kann zu unterschiedlichen pharmakologischen und toxikologischen Profilen im Vergleich zu seinen Analoga führen .
Eigenschaften
IUPAC Name |
quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNDVBLSHUYZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016920 | |
| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445579-79-2 | |
| Record name | 5-Fluoro-NPB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-NPB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 5-Fluoro NPB-22 differ from other synthetic cannabinoids like (±)5-epi-CP55,940 in its effects on cancer cells?
A1: While both 5-Fluoro NPB-22 and (±)5-epi-CP55,940 demonstrated growth inhibitory effects against prostate and pancreatic cancer cell lines [], their mechanisms of action diverge. (±)5-epi-CP55,940 primarily induces caspase-mediated apoptosis, a form of programmed cell death, and this effect is mediated through the cannabinoid receptor CB2 []. In contrast, 5-Fluoro NPB-22 does not primarily trigger apoptosis. Instead, it leads to the formation of cytosolic vacuoles and increased LC3-II, suggestive of autophagy, another cellular process involved in degrading and recycling cellular components []. Furthermore, 5-Fluoro NPB-22 causes cell cycle arrest at the S and G2/M phases, hindering cell division []. Interestingly, combining 5-Fluoro NPB-22 with hydroxychloroquine, an autophagy inhibitor, enhances apoptosis in these cancer cells, suggesting a potential synergistic effect []. This difference in cellular response highlights the distinct mechanisms employed by these synthetic cannabinoids and underscores the need for further research to fully elucidate their therapeutic potential.
Q2: What research avenues are being considered to further explore the anti-cancer potential of 5-Fluoro NPB-22?
A2: Given the promising in vitro results, further research is crucial to determine the safety and efficacy of 5-Fluoro NPB-22 in vivo. Preclinical studies using animal models of prostate and pancreatic cancer are warranted to evaluate the compound's antitumor activity, optimal dosage, and potential side effects []. Investigating the synergistic effects observed when combining 5-Fluoro NPB-22 with autophagy inhibitors, such as hydroxychloroquine, could also reveal novel therapeutic strategies []. Moreover, understanding the precise molecular targets and pathways engaged by 5-Fluoro NPB-22 is crucial for optimizing its therapeutic application and potentially designing more potent and selective analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)




